molecular formula C26H22ClNO4 B4008472 2-(4-biphenylyl)-2-oxoethyl 1-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(4-biphenylyl)-2-oxoethyl 1-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B4008472
M. Wt: 447.9 g/mol
InChI Key: GVXLVORMUHBBCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, Mukovoz et al. (2015) described a method for synthesizing derivatives of pyrrolidine carboxylates through three-component condensation, indicating the complexity involved in synthesizing compounds similar to 2-(4-biphenylyl)-2-oxoethyl 1-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate (Mukovoz et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the arrangement and connectivity of atoms within the molecule. Margraf et al. (2009) analyzed the crystallographic symmetry and intermolecular interactions in a biphenyl derivative, highlighting the significance of structural analysis in understanding the properties of complex molecules (Margraf et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine carboxylates can be diverse, including acylation, reduction, and substitution reactions. The reactivity of such compounds can be attributed to the presence of reactive functional groups, which also influence their chemical properties. For example, Shablykin et al. (2016) demonstrated the reactivity of oxazol-5(4H)-ones with isocyanoacetate, leading to derivatives of bi-1,3-oxazole, showcasing the chemical versatility of these compounds (Shablykin et al., 2016).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, are crucial for understanding the behavior of organic compounds in different environments. These properties are determined by the molecular structure and intermolecular forces present within the compound.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the electronic structure and the presence of functional groups in the molecule. Studies like those by Jones et al. (1990), which explore the acylation of pyrrolidine diones, provide insight into the reactivity and potential chemical transformations of pyrrolidine derivatives, contributing to a deeper understanding of their chemical properties (Jones et al., 1990).

Scientific Research Applications

Tyrosinase Inhibitory Activities

Biphenyl-based compounds, including derivatives similar to 2-(4-biphenylyl)-2-oxoethyl 1-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate, have been synthesized and evaluated for their potential as tyrosinase inhibitors. Such compounds are of interest due to their relevance in treatments for conditions like hypertension and inflammation. Research has shown that certain biphenyl ester derivatives exhibit significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid. This suggests their potential application in the development of pharmaceuticals for treating conditions associated with tyrosinase activity, such as certain skin disorders (Kwong et al., 2017).

Crystallographic and Spectral Analysis

The compound has also been involved in studies focusing on its crystallographic and spectral properties. These investigations provide valuable insights into the molecular structure and interactions of such compounds, which are crucial for the design and synthesis of new pharmaceuticals and materials. For example, research on chain-functionalized pyrroles, which share structural similarities, has helped in understanding their potential as antitumoral agents, highlighting the importance of structural analysis in the development of therapeutic compounds (Silva et al., 2012).

Protecting Groups in Synthetic Chemistry

In synthetic chemistry, certain moieties of the compound serve as versatile protecting groups for the pyrrole nitrogen atom, facilitating various synthetic transformations. This has applications in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The research highlights the utility of specific protecting groups in streamlining synthetic routes and improving the efficiency of chemical syntheses (González et al., 1983).

Applications in Organic Reactions

The chemical structure of 2-(4-biphenylyl)-2-oxoethyl 1-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate lends itself to participation in a variety of organic reactions, leading to novel derivatives with potential applications in drug development and other areas. For instance, reactions involving this compound have led to the discovery of new derivatives with promising antimicrobial properties, indicating its value as a precursor in medicinal chemistry (Hublikar et al., 2019).

properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 1-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO4/c1-17-22(27)8-5-9-23(17)28-15-21(14-25(28)30)26(31)32-16-24(29)20-12-10-19(11-13-20)18-6-3-2-4-7-18/h2-13,21H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXLVORMUHBBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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